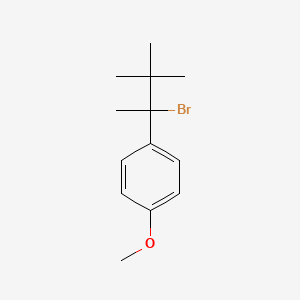![molecular formula C13H17NSe B14246540 4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole CAS No. 240426-73-7](/img/structure/B14246540.png)
4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole is a chemical compound known for its unique structure and properties It contains a pyrrole ring substituted with a phenylselanyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole typically involves the reaction of 4,4-dimethyl-3,4-dihydro-2H-pyrrole with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phenylselanyl group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the phenylselanyl chloride and other reagents.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding pyrrole derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Pyrrole derivatives without the phenylselanyl group.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The compound can also act as a nucleophile or electrophile in various chemical reactions, influencing the pathways it participates in.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2-[(phenylsulfanyl)methyl]-3,4-dihydro-2H-pyrrole: Similar structure but with a sulfur atom instead of selenium.
4,4-Dimethyl-2-[(phenylmethyl)-3,4-dihydro-2H-pyrrole: Lacks the selenium or sulfur atom, making it less reactive in redox reactions.
4,4-Dimethyl-2-[(phenylselanyl)methyl]-2H-pyrrole: Similar but without the dihydro modification, affecting its stability and reactivity.
Uniqueness
4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity. This makes it valuable in applications where redox activity is crucial, such as in the development of antioxidants or redox-active materials.
特性
CAS番号 |
240426-73-7 |
|---|---|
分子式 |
C13H17NSe |
分子量 |
266.25 g/mol |
IUPAC名 |
4,4-dimethyl-2-(phenylselanylmethyl)-2,3-dihydropyrrole |
InChI |
InChI=1S/C13H17NSe/c1-13(2)8-11(14-10-13)9-15-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChIキー |
HDEQZHJVZVAWHB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(N=C1)C[Se]C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
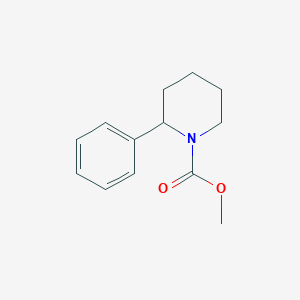


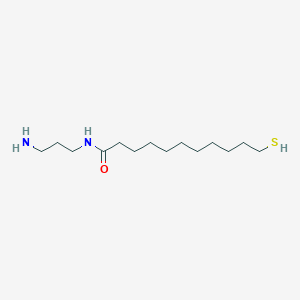
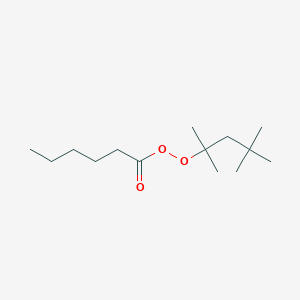
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
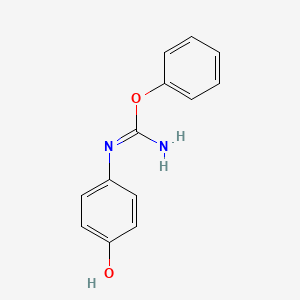
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)

![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
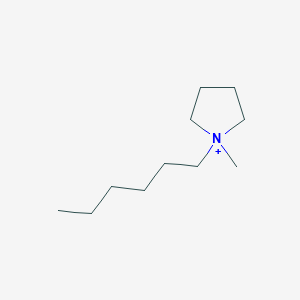
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
